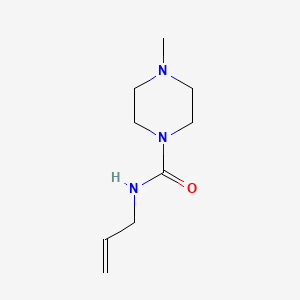
4-methyl-N-prop-2-enylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-prop-2-enylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The compound’s structure includes a piperazine ring substituted with a 4-methyl group and a prop-2-enyl group attached to the nitrogen atom, along with a carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-prop-2-enylpiperazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with prop-2-enyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are continuously fed into a reactor, and the reaction conditions are optimized to achieve maximum yield and purity. The product is then isolated using techniques such as crystallization or distillation, followed by further purification steps to meet the required specifications.
化学反応の分析
Types of Reactions
4-methyl-N-prop-2-enylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: 4-methyl-N-prop-2-enylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学的研究の応用
4-methyl-N-prop-2-enylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-methyl-N-prop-2-enylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methylpiperazine
- 4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide
Comparison
4-methyl-N-prop-2-enylpiperazine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. For instance, the presence of the prop-2-enyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-methyl-N-prop-2-enylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-3-4-10-9(13)12-7-5-11(2)6-8-12/h3H,1,4-8H2,2H3,(H,10,13) |
InChIキー |
KOELHWJXGRJGEP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


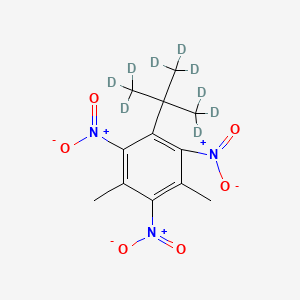
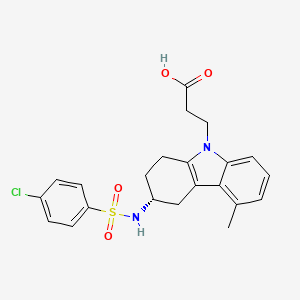
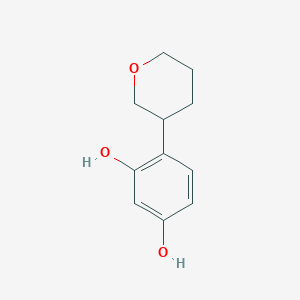
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
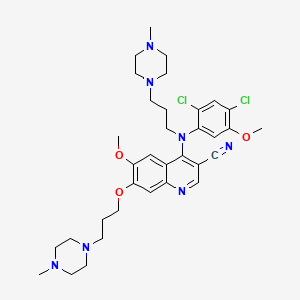
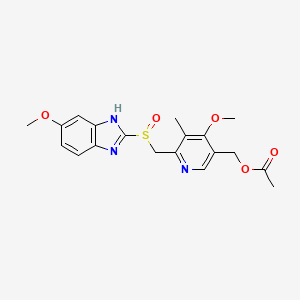

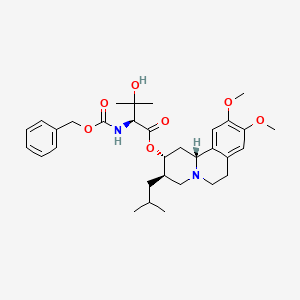
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
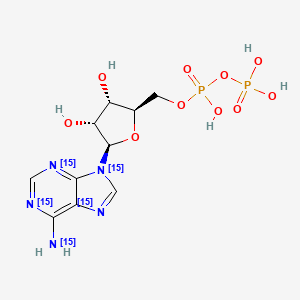
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)



